1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate
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Overview
Description
ASM-024 is a synthetic piperazinium compound that has shown significant potential in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound exhibits both anti-inflammatory and bronchodilator properties, making it a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: ASM-024 is synthesized through the structural modification of diphenylmethylpiperaziniumThe reaction conditions typically include controlled temperature and pH levels to ensure the stability and efficacy of the compound .
Industrial Production Methods: Industrial production of ASM-024 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes several purification steps to remove any impurities and ensure the compound meets the required pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: ASM-024 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on ASM-024.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of ASM-024 with modified pharmacological properties, enhancing its efficacy and reducing potential side effects .
Scientific Research Applications
Chemistry: Used as a model compound for studying piperazinium derivatives and their chemical properties.
Biology: Investigated for its effects on cellular pathways and receptor interactions.
Medicine: Primarily researched for its therapeutic potential in treating asthma and COPD due to its dual anti-inflammatory and bronchodilator properties.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
ASM-024 exerts its effects through a novel multi-functional mechanism involving nicotinic and muscarinic receptors. It promotes the relaxation of airway smooth muscle cells and reduces inflammation by modulating specific signaling pathways. The compound does not rely on the cyclic adenosine monophosphate pathway, which is commonly associated with β2-adrenoreceptor agonists .
Comparison with Similar Compounds
Diphenylmethylpiperazinium (DMPP): A precursor to ASM-024 with similar structural properties.
β2-Adrenoreceptor Agonists: Such as salbutamol and formoterol, which also promote airway relaxation but through different mechanisms.
Uniqueness of ASM-024: ASM-024 is unique due to its dual action on nicotinic and muscarinic receptors, providing both anti-inflammatory and bronchodilator effects. Unlike traditional β2-adrenoreceptor agonists, ASM-024 remains effective even in cases of β2-adrenoreceptor desensitization, making it a valuable alternative for patients with reduced response to conventional treatments .
Properties
CAS No. |
1609534-90-8 |
---|---|
Molecular Formula |
C22H32N2O3S |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
1,1-diethyl-4-phenyl-1,4-diazepan-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H25N2.C7H8O3S/c1-3-17(4-2)13-8-11-16(12-14-17)15-9-6-5-7-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h5-7,9-10H,3-4,8,11-14H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
PXRYYARWCNIUKT-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CC)CCN(C2=CC=CC=C2)CCC1.[O-]S(=O)(C3=CC=C(C)C=C3)=O |
Canonical SMILES |
CC[N+]1(CCCN(CC1)C2=CC=CC=C2)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ASM-024; ASM 024; ASM024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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